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For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are members of

the CMGC family of serine/threonine kinases that play crucial roles in regulating cell

proliferation, differentiation, and survival. Their deregulation has been implicated in various

diseases, including neurodegenerative disorders and cancer, making them attractive targets for

therapeutic intervention. This guide provides a comprehensive side-by-side comparison of

selective inhibitors for DYRK1A and DYRK1B, supported by experimental data, detailed

protocols, and signaling pathway visualizations to aid researchers in selecting the appropriate

tools for their studies.

Inhibitor Selectivity and Potency
The development of selective inhibitors for DYRK1A and DYRK1B is challenged by the high

degree of homology in their ATP-binding pockets. However, several compounds have been

identified that exhibit varying degrees of selectivity. The following tables summarize the in vitro

potency (IC50) of prominent inhibitors against DYRK1A, DYRK1B, and other kinases.

Table 1: IC50 Values of Selected DYRK1A Inhibitors (nM)
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Inhibitor DYRK1A DYRK1B CLK1 CLK2 GSK3β

Other
Notable
Targets
(IC50 in
nM)

Harmine 33 - 80[1] 160[1] - - -

DYRK2

(2000),

DYRK3

(410),

DYRK4

(80000)[1]

INDY - - - - - -

Leucettine

L41
- - - - - -

EHT 1610 - - - - - -

NSC36156

3
1670[2] - - - -

Not toxic to

SH-SY5Y

or HL-7702

cells

(>100,000)

[2]

VER-

239353
7[3] 2.4[3] - - -

>30-fold

selectivity

vs

DYRK2[3]

SM07883 1.6[4]
Potent

inhibition
-

CLK4

(potent)

Potent

inhibition
-

Lorecivivint

(SM04690)
26.9[4] - - CLK2 (5.8) -

Pan-

CLK/DYRK

inhibitor[4]

FRTX-02

(VRN0242

2.9[4] 1.9[4] 4 3.7 - -
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19)

ZDWX-25 227.97[4] - - - 248.73[4] -

JH-XIV-68-

3 (3)
13[5] 19[5] - - -

Macrocycli

c

inhibitor[6]

JH-XVII-10

(10)
3[5] 5[5] - - -

Macrocycli

c

inhibitor[6]

Compound

4k
35[1] - 20 - -

CLK4 (26),

Haspin

(76)[1]

ML315 282[7] 1156[7] 68 231 >10,000
CLK4 (68)

[7]

Table 2: IC50 Values of Selected DYRK1B Inhibitors (nM)
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Inhibitor DYRK1B DYRK1A DYRK2
Other Notable
Targets (IC50
in nM)

AZ191 17[3] 88[3] 1890[3]

5-fold selective

for DYRK1B over

DYRK1A[3]

Thiophene

Compound 48
70[3] 100[3] 40 CLK1, CLK4[3]

VER-239353 2.4[3] 7[3]
>30-fold

selectivity
-

Compound 14 1[3] - - -

Compound 19 3[3] - - -

Compound 31 7[3] - - -

Compound 33 7[3] - -

Most selective in

a panel of 124

kinases[3]

Harmine 115[8] 97[8] - -

AZ191

(alternative

measurement)

66[8] 188[8] - -

Signaling Pathways
DYRK1A and DYRK1B are involved in a multitude of cellular signaling pathways.

Understanding these pathways is critical for elucidating the functional consequences of their

inhibition.

DYRK1A Signaling
DYRK1A is a key regulator of neuronal development, cell cycle progression, and apoptosis. It

has been shown to phosphorylate a variety of substrates, influencing multiple downstream

pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.mdpi.com/1999-4923/16/4/528
https://www.biorxiv.org/content/biorxiv/early/2024/02/01/2022.12.23.521429.full.pdf
https://www.biorxiv.org/content/biorxiv/early/2024/02/01/2022.12.23.521429.full.pdf
https://www.biorxiv.org/content/biorxiv/early/2024/02/01/2022.12.23.521429.full.pdf
https://www.biorxiv.org/content/biorxiv/early/2024/02/01/2022.12.23.521429.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Regulation

Downstream Pathways

Cell Cycle Control Neurodevelopment Apoptosis Transcription

REST

DYRK1A

 Phosphorylates (degradation)

CyclinD1

 Phosphorylates (destabilization)

p27Kip1

 Phosphorylates

DREAM_Complex

 Regulates

Tau

 Phosphorylates

APP

 Phosphorylates

NFAT

 Phosphorylates

ASK1-JNK Pathway

 Positively regulates

RNAPII CTD

 Hyperphosphorylates

STAT3

 Phosphorylates (Ser727)

Upstream Regulation

Downstream Pathways

Cell Cycle & Quiescence Signaling Crosstalk Differentiation

Serum Mitogens
(RAS/RAF/MEK/ERK) Rho GTPases

DYRK1B

 Up-regulates transcription

CyclinD1

 Phosphorylates (degradation)

p27Kip1

 Phosphorylates (stabilization)

Hedgehog Signaling

 Blocks canonical
Promotes non-canonical

PI3K/AKT/mTOR

 Activates

Myogenesis

 Promotes

Adipogenesis

 Enhances Inhibits expression

Prepare 3X Reagents
(Kinase/Ab, Tracer, Compound)

Dispense into
384-well Plate

Incubate 1 hr
at Room Temp

Read TR-FRET Signal
(620nm & 665nm)

Calculate Emission Ratio
& Determine IC50 End
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Set up Kinase Reaction
(Enzyme, Substrate, ATP, Inhibitor) Incubate at 30°C Add ADP-Glo™ Reagent

(Stop Reaction, Deplete ATP)
Incubate 40 min
at Room Temp

Add Kinase Detection Reagent
(Convert ADP to ATP, Generate Light)

Incubate 30-60 min
at Room Temp Read Luminescence Determine IC50 End

Treat Cells with
Compound or Vehicle

Heat Cell Aliquots
at Various Temperatures

Lyse Cells

Centrifuge to Separate
Soluble and Precipitated Proteins

Detect Soluble Target Protein
(e.g., Western Blot)

Analyze Thermal Shift

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12429621?utm_src=pdf-body-img
https://www.benchchem.com/product/b12429621?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening -
PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. alzdiscovery.org [alzdiscovery.org]

5. reactionbiology.com [reactionbiology.com]

6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine
chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf
[ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [A Side-by-Side Comparison of DYRK1A and DYRK1B
Selective Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429621#a-side-by-side-comparison-of-dyrk1a-and-
dyrk1b-selective-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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